molecular formula C13H23NO4 B8453466 Methyl 1-(2-tert-butoxy-2-oxoethyl)piperidine-4-carboxylate

Methyl 1-(2-tert-butoxy-2-oxoethyl)piperidine-4-carboxylate

Cat. No. B8453466
M. Wt: 257.33 g/mol
InChI Key: CVXJSOLMRFBDRY-UHFFFAOYSA-N
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Description

Methyl 1-(2-tert-butoxy-2-oxoethyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperidine-4-carboxylate

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-11(15)9-14-7-5-10(6-8-14)12(16)17-4/h10H,5-9H2,1-4H3

InChI Key

CVXJSOLMRFBDRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC(CC1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of methyl isonipecotate (10.0 g, 69.8 mmol) and triethylamine (19.5 mL, 140 mmol) in tetrahydrofuran (200 mL) was added tert-butyl bromoacetate (10.3 mL, 69.8 mmol). The solution was heated at reflux for 24 h, concentrated under reduced pressure and purified via flash column chromatography (ethyl acetate:hexane, 10:90 to 100:0, methanol: dichloromethane, 1:99 to 5:95) to provide the title compound (18 g). 1H NMR (400 MHz, CDC3) δ 3.61 (s, 3H), 3.04 (s, 2H), 2.84 (d, J=11.5 Hz, 2H), 2.12-2.31 (m, 3H), 1.64-1.91 (m, 4H), 1.39 (s, 9H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
19.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of piperidine-4-carboxylic acid methyl ester (10 g, 70 mmol, 1 eq.) and Et3N (19.5 mL, 140 mmol, 2 eq.) in 150 mL of THF was added bromo-acetic acid tert-butyl ester (13.6 g, 70 mmol, 1 eq.) in 150 mL of THF. The resulting mixture was heated at reflux overnight. After 18 h, the resulting mixture was concentrated and purified by silica gel column chromatography (98/1/1 CH2Cl2/MeOH/NH4OH) to give the title compound as a yellow oil (0.84 g). Exact mass calculated for C13H24N1O4 258.2. MS (ESI) m/z 258.6 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
19.5 mL
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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